molecular formula C17H20N2O2 B2798434 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034517-87-6

2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2798434
CAS No.: 2034517-87-6
M. Wt: 284.359
InChI Key: WZBFYNNBKKJCAM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of polysubstituted pyridine derivatives, including structures related to 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, to explore their agricultural bioactivity. These compounds have been designed and synthesized through various synthetic routes, with some showing promising fungicidal and herbicidal activities. This highlights their potential application in agriculture for the control of pests and diseases (Li Zheng & W. Su, 2005).

Thermal Degradation and Pyrolysis Products

Studies on the pyrolysis of N-acetylglucosamine have identified the formation of various acetamidofurans and acetamidopyrones, including derivatives similar to the compound . These findings are significant for understanding the thermal degradation pathways of N-acetylglucosamine and potentially for identifying biomarkers in biological or geochemical samples (R. Franich, S. J. Goodin, & A. Wilkins, 1984; Jianhong Chen, Mingfu Wang, & Chi-Tang Ho, 1998).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrate strong DNA affinities and exhibit potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (M. Ismail et al., 2004).

DNA-binding and Antioxidant Properties

Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, related to the chemical structure , have been synthesized and characterized. These complexes exhibit significant DNA-binding capabilities and antioxidant properties, indicating their potential application in medicinal chemistry and biochemistry for therapeutic and protective roles against oxidative stress (Santhosh Reddy Kasi Reddy et al., 2016).

Properties

IUPAC Name

2-cyclopentyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(9-13-4-1-2-5-13)19-11-14-8-15(12-18-10-14)16-6-3-7-21-16/h3,6-8,10,12-13H,1-2,4-5,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBFYNNBKKJCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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